molecular formula C17H22N2OS2 B4969107 1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone

1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone

Cat. No. B4969107
M. Wt: 334.5 g/mol
InChI Key: PDKGMIZMVYLJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as a thiazolidinone derivative and has been studied extensively for its unique properties and potential benefits.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a significant role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to possess antitumor activity in various cancer cell lines. Additionally, this compound has been shown to possess antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone in lab experiments is its ability to inhibit the activity of COX enzymes. This makes it a valuable tool for studying the inflammatory response and the role of prostaglandins in various physiological processes. However, one of the limitations of using this compound is its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone. One potential direction is the development of more potent and selective COX inhibitors based on this compound. Another potential direction is the study of the potential use of this compound in the treatment of various inflammatory and cancerous diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis method of 1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone involves the reaction of 4-tert-butylbenzaldehyde with thiosemicarbazide in the presence of acetic acid to form the corresponding thiosemicarbazone. This intermediate is then reacted with 5-methyl-1,3,4-thiadiazol-2-thiol in the presence of acetic anhydride to produce the final product.

Scientific Research Applications

1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone has been studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as an antitumor agent.

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS2/c1-12-18-19-16(22-12)21-11-5-6-15(20)13-7-9-14(10-8-13)17(2,3)4/h7-10H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKGMIZMVYLJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCCCC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.